Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl-
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Overview
Description
Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl- is an organic compound with a complex structure that includes a benzene ring substituted with a 3,3-dimethyl-1-butynyl group and a sulfinyl group at the 1-position, and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl- typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with 3,3-dimethyl-1-butyne under controlled conditions. The sulfinyl group can be introduced through oxidation reactions using appropriate sulfoxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process often requires precise control of temperature, pressure, and reaction time to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Results in the formation of hydrocarbons.
Substitution: Yields various substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. Pathways involved may include oxidative stress response and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-butynyl-: Similar structure but lacks the sulfinyl and methyl groups.
Benzene, 1,3-dimethyl-: Contains two methyl groups but no butynyl or sulfinyl groups.
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-: Features tert-butyl and methyl groups but no butynyl or sulfinyl groups.
Uniqueness
Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl- is unique due to the presence of both the sulfinyl and butynyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
383911-55-5 |
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Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
1-(3,3-dimethylbut-1-ynylsulfinyl)-4-methylbenzene |
InChI |
InChI=1S/C13H16OS/c1-11-5-7-12(8-6-11)15(14)10-9-13(2,3)4/h5-8H,1-4H3 |
InChI Key |
ILFAZGBFOKVFKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C#CC(C)(C)C |
Origin of Product |
United States |
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